molecular formula C14H26N2O6 B2602010 2-{[(Tert-butoxy)carbonyl](2-{[(tert-butoxy)carbonyl]amino}ethyl)amino}acetic acid CAS No. 70889-73-5

2-{[(Tert-butoxy)carbonyl](2-{[(tert-butoxy)carbonyl]amino}ethyl)amino}acetic acid

Cat. No.: B2602010
CAS No.: 70889-73-5
M. Wt: 318.37
InChI Key: DFWRBBNIVJZTJX-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}acetic acid is a sophisticated compound often used in the synthesis of peptides and related compounds. This compound has gained attention due to its unique structural attributes, featuring tert-butoxycarbonyl (Boc) protecting groups that are essential in organic synthesis to prevent reactions at specific sites during a synthetic sequence.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multistep process involving protected amino acids. The Boc groups are introduced using tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. Reaction conditions generally include mild temperatures and controlled pH to ensure high yields and purity.

Industrial Production Methods: Industrial preparation mirrors laboratory synthesis but scales up reactions using automated systems. High-performance liquid chromatography (HPLC) and other purification techniques are crucial to achieving the required quality for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: The Boc-protected compound can undergo substitution reactions where the Boc group is removed to expose the amine for further reactions.

  • Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove the Boc groups.

  • Coupling Reactions: It can participate in peptide coupling reactions forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

  • Deprotection: Hydrochloric acid or trifluoroacetic acid in dichloromethane is commonly used.

  • Coupling: Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate peptide bond formation.

Major Products:

  • Deprotected Amines: Result from hydrolysis of the Boc groups.

  • Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

This compound is integral in synthetic organic chemistry, especially in peptide synthesis where it acts as an intermediate. Its applications extend into biology and medicine, where peptides synthesized using this compound serve as probes for biochemical studies and therapeutic agents. In industry, it is used to develop advanced materials and catalytic systems.

Mechanism of Action

The Boc groups protect the amino functionalities, allowing selective reactions at other sites. Upon deprotection, the exposed amine groups are free to participate in nucleophilic reactions, essential in forming peptide bonds and other amine-containing compounds.

Comparison with Similar Compounds

  • N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in similar peptide synthesis processes.

  • N-Boc-glycine: Frequently used in the synthesis of glycine-containing peptides.

Uniqueness: 2-{(Tert-butoxy)carbonylamino}acetic acid stands out due to its specific structure, providing both Boc protection and additional functionality through the amino and acetic acid moieties. This dual role makes it highly versatile in synthetic applications.

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Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-7-8-16(9-10(17)18)12(20)22-14(4,5)6/h7-9H2,1-6H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWRBBNIVJZTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70889-73-5
Record name 2-{[(tert-butoxy)carbonyl](2-{[(tert-butoxy)carbonyl]amino}ethyl)amino}acetic acid
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